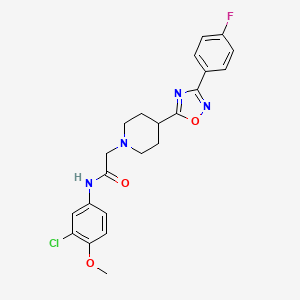

N-(3-chloro-4-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClFN4O3/c1-30-19-7-6-17(12-18(19)23)25-20(29)13-28-10-8-15(9-11-28)22-26-21(27-31-22)14-2-4-16(24)5-3-14/h2-7,12,15H,8-11,13H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZAJJMXAXDSGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula: C23H24ClFN3O

- Molecular Weight: 419.91 g/mol

- CAS Number: 179552-75-1

This compound features a piperidine ring, a chloro-substituted aromatic ring, and a 1,2,4-oxadiazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The presence of the oxadiazole ring in this compound suggests a mechanism that may involve the inhibition of key enzymes related to cancer cell proliferation.

Research indicates that oxadiazole derivatives can target various biological pathways:

- Enzyme Inhibition : Compounds like this one may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cancer cell survival .

- Apoptosis Induction : The compound has shown potential in triggering apoptosis in cancer cells by increasing caspase activity .

- Cell Cycle Arrest : Studies suggest that such compounds can cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Chloro Group | Enhances lipophilicity and bioavailability |

| Methoxy Group | Potentially increases electron density on the aromatic ring |

| Oxadiazole Moiety | Contributes to anticancer activity through enzyme inhibition |

Case Studies and Experimental Findings

Several studies have evaluated the efficacy of similar oxadiazole derivatives:

- In vitro Studies : A study reported IC50 values for related compounds against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines ranging from 0.12 to 2.78 µM . These findings suggest that modifications in the structure significantly affect potency.

- Molecular Docking Studies : Docking simulations have indicated strong interactions between the oxadiazole derivatives and target proteins involved in cancer progression . This suggests that further optimization could enhance their therapeutic profiles.

- Comparative Analysis : Compounds with similar structures have been compared against standard chemotherapeutics like doxorubicin, showing comparable or superior activity in certain cases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Group Impacts

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with analogs:

Structure-Activity Relationship (SAR) Insights

- Oxadiazole Substitution : The 4-fluorophenyl group on the oxadiazole ring (as in the target compound and Compound 7) is critical for interactions with hydrophobic pockets in viral proteases or kinases .

- Linker Flexibility : Piperidine (target compound) vs. piperazine (Compound 7) affects conformational freedom. Piperazine’s additional nitrogen may enhance solubility but reduce blood-brain barrier penetration .

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | Compound 7 | Compound 130 |

|---|---|---|---|

| Molecular Weight | ~497 g/mol (estimated) | 454.5 g/mol | 426.4 g/mol |

| LogP (Predicted) | ~3.5 (moderately lipophilic) | 3.8 | 3.2 |

| Hydrogen Bond Acceptors | 6 | 7 | 7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.